Cas no 2770487-81-3 (4,5,6-Trifluoropyridine-3-carbaldehyde)

4,5,6-Trifluoropyridine-3-carbaldehyde is a fluorinated pyridine derivative characterized by its trifluoromethyl substitution pattern and reactive aldehyde functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its electron-withdrawing properties, improving reactivity in nucleophilic addition and cross-coupling reactions. The aldehyde group provides a convenient handle for further functionalization, enabling the construction of complex heterocyclic frameworks. Its high purity and stability under standard conditions make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to preserve its reactivity.
4,5,6-Trifluoropyridine-3-carbaldehyde structure
2770487-81-3 structure
Product Name:4,5,6-Trifluoropyridine-3-carbaldehyde
CAS No:2770487-81-3
MF:C6H2F3NO
MW:161.081391811371
CID:5856963
PubChem ID:165994147
Update Time:2025-05-22

4,5,6-Trifluoropyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-37402344
    • 2770487-81-3
    • 4,5,6-trifluoropyridine-3-carbaldehyde
    • 4,5,6-Trifluoropyridine-3-carbaldehyde
    • Inchi: 1S/C6H2F3NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H
    • InChI Key: CWTNYVHDTVWPNM-UHFFFAOYSA-N
    • SMILES: FC1C(=C(N=CC=1C=O)F)F

Computed Properties

  • Exact Mass: 161.00884817g/mol
  • Monoisotopic Mass: 161.00884817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30Ų

4,5,6-Trifluoropyridine-3-carbaldehyde Pricemore >>

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Additional information on 4,5,6-Trifluoropyridine-3-carbaldehyde

4,5,6-Trifluoropyridine-3-carbaldehyde: A Comprehensive Overview

The compound 4,5,6-Trifluoropyridine-3-carbaldehyde, identified by the CAS number 2770487-81-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aromatic aldehydes and features a pyridine ring substituted with three fluorine atoms at positions 4, 5, and 6, along with a formyl group at position 3. Its unique structure endows it with distinctive chemical properties that make it an intriguing subject of research in the fields of organic synthesis, materials science, and pharmacology.

Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery due to their ability to modulate pharmacokinetic properties such as solubility and bioavailability. The presence of three fluorine atoms in the pyridine ring of 4,5,6-Trifluoropyridine-3-carbaldehyde not only enhances its stability but also introduces electronic effects that can influence its reactivity in various chemical transformations. This makes it a valuable precursor in the synthesis of complex molecules with potential therapeutic applications.

The synthesis of 4,5,6-Trifluoropyridine-3-carbaldehyde typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the fluorination of a pyridine derivative followed by aldehyde functionalization. Researchers have explored various fluorination techniques, including electrophilic substitution and nucleophilic aromatic substitution, to optimize the synthesis process. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions.

In terms of applications, 4,5,6-Trifluoropyridine-3-carbaldehyde has shown promise in the development of advanced materials. Its rigid aromatic structure and electron-withdrawing groups make it a suitable candidate for use in organic semiconductors and optoelectronic devices. Studies have demonstrated that incorporating this compound into polymer blends can enhance their thermal stability and mechanical properties, opening new avenues for its use in high-performance materials.

The toxicological profile of 4,5,6-Trifluoropyridine-3-carbaldehyde is another area of active research. While fluorinated compounds are generally considered stable and non-reactive under normal conditions, their potential toxicity must be carefully evaluated before large-scale industrial applications. Recent toxicological studies have focused on assessing its acute and chronic toxicity profiles using in vitro and in vivo models. These studies aim to establish safe handling guidelines and environmental impact assessments for this compound.

In conclusion, 4,5,6-Trifluoropyridine-3-carbaldehyde, CAS No. 2770487-81-3, represents a versatile building block in modern organic chemistry with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an essential component in the development of novel drugs, advanced materials, and innovative chemical processes. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in shaping future advancements in science and technology.

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